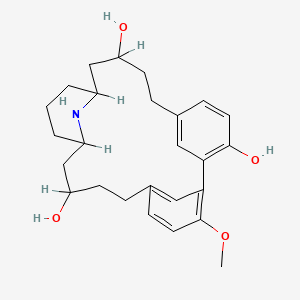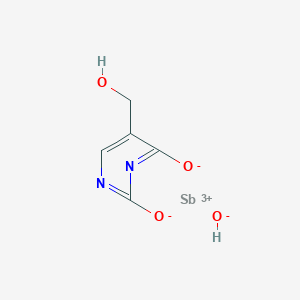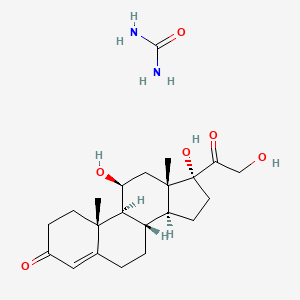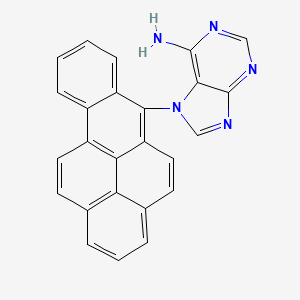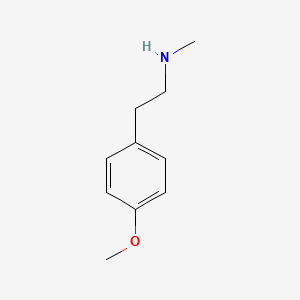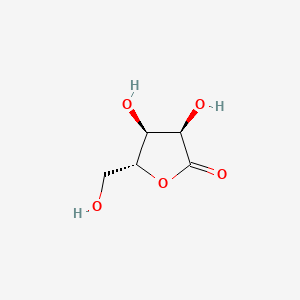
1,5-Hexadiyne
描述
1,5-Hexadiyne is an organic compound with the molecular formula C(_6)H(_6). It is a colorless liquid that is known for its high reactivity due to the presence of two triple bonds. This compound is also referred to as bipropargyl or dipropargyl. It is used primarily as an intermediate in organic synthesis and has applications in various fields including materials science and pharmaceuticals .
作用机制
Target of Action
1,5-Hexadiyne, also known as hexa-1,5-diyne, is a small organic compound with the formula C6H6 . It is primarily used as a precursor to a variety of other compounds . .
Result of Action
As a precursor to other compounds, its primary role may be in the synthesis of these compounds rather than exerting direct effects .
生化分析
Biochemical Properties
1,5-Hexadiyne plays a significant role in biochemical reactions, particularly in the preparation of bisdehydro annulene and biphenylene . It interacts with various enzymes and proteins, including organotin dihydrides, to form linear organotin polymers . These interactions are crucial for the synthesis of complex molecules and the regulation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit ammonia and alkane oxidation in microorganisms, which can affect cellular respiration and energy production . Additionally, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as a bifunctional enzyme probe for the fluorescent labeling of cells via the Cu(I)-catalyzed alkyne-azide cycloaddition reaction . This interaction allows for the visualization of enzyme systems and provides insights into the molecular mechanisms underlying its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can undergo unimolecular isomerization, which may influence its biochemical properties and interactions with biomolecules . Understanding these temporal effects is crucial for accurately assessing its impact in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . It is important to determine the optimal dosage for experimental studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of complex molecules and the regulation of metabolic flux. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of metabolites and the overall metabolic balance . Understanding these interactions is essential for elucidating the metabolic role of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical effects . Studying the transport and distribution of this compound provides insights into its cellular dynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne can be synthesized through several methods, one of the most common being the coupling of propargyl halides with acetylene. This reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction proceeds as follows:
CH2=CH-CH2Br+HC≡CHPd, K2CO3CH2=CH-CH2C≡C-CH2CH2C≡CH
Industrial Production Methods
Industrial production of this compound often involves the same coupling reactions but on a larger scale. The process requires stringent control of reaction conditions to prevent polymerization and ensure high yield. The use of stabilizers such as butylated hydroxytoluene (BHT) is common to prevent unwanted side reactions .
化学反应分析
Types of Reactions
1,5-Hexadiyne undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield hexane or hexenes depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1,5-dibromohexane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Bromine or chlorine in the presence of light or a catalyst.
Major Products
Oxidation: Hexane-2,5-dione or hexanoic acid.
Reduction: Hexane or hexenes.
Substitution: 1,5-Dibromohexane or 1,5-dichlorohexane
科学研究应用
1,5-Hexadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and dendrimers.
Biology: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological studies.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and advanced composites
相似化合物的比较
1,5-Hexadiyne can be compared with other similar compounds such as:
1,4-Hexadiyne: Similar in structure but with the triple bonds positioned differently, leading to different reactivity and applications.
1,6-Hexadiyne: Another isomer with different physical and chemical properties.
1,5-Hexadiene: Contains double bonds instead of triple bonds, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific positioning of triple bonds, which makes it particularly useful in certain synthetic applications and research contexts .
属性
IUPAC Name |
hexa-1,5-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIBSNDOVCWPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060848 | |
| Record name | 1,5-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] Boiling point = 86 deg C; [ChemIDplus] | |
| Record name | 1,5-Hexadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7925 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-16-0 | |
| Record name | 1,5-Hexadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropargyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Hexadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Hexadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexa-1,5-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPARGYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BAA98LQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


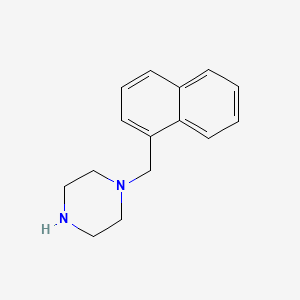
![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)



![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
